2-(3-((tert-Butoxycarbonyl)amino)propoxy)benzoic acid
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Overview
Description
2-(3-((tert-Butoxycarbonyl)amino)propoxy)benzoic acid is a compound that belongs to the class of benzoic acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, which is commonly used in organic synthesis to protect amines during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((tert-Butoxycarbonyl)amino)propoxy)benzoic acid typically involves the reaction of benzoic acid derivatives with tert-butoxycarbonyl-protected amino alcohols. One common method involves the reaction of 3-(tert-butoxycarbonylamino)propyl alcohol with 2-hydroxybenzoic acid under esterification conditions. The reaction is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-((tert-Butoxycarbonyl)amino)propoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the Boc-protected amine to a free amine.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the Boc group under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or free amines.
Scientific Research Applications
2-(3-((tert-Butoxycarbonyl)amino)propoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3-((tert-Butoxycarbonyl)amino)propoxy)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc group serves as a protective moiety, allowing the compound to participate in various biochemical reactions without undergoing unwanted side reactions. Upon removal of the Boc group, the free amine can interact with specific molecular targets, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butoxycarbonylamino)benzoic acid
- 4-((tert-Butoxycarbonyl)amino)methylbenzoic acid
- 2-(tert-Butoxycarbonylamino)ethanol
Uniqueness
2-(3-((tert-Butoxycarbonyl)amino)propoxy)benzoic acid is unique due to its specific structure, which combines a benzoic acid moiety with a Boc-protected amino group. This combination allows for versatile chemical modifications and applications in various fields of research. The presence of the Boc group provides stability and protection during synthetic processes, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C15H21NO5 |
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Molecular Weight |
295.33 g/mol |
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]benzoic acid |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-9-6-10-20-12-8-5-4-7-11(12)13(17)18/h4-5,7-8H,6,9-10H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
SHMHJEDQLUQVQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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